REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[Br:11]Br.CCCCCC>C(Cl)(Cl)Cl>[Br:11][C:8]1[CH:7]=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH2:2][Br:1]
|
Name
|
|
Quantity
|
152.5 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 1000 ml of n-hexane
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
An additional amount of the product was obtained by evaporation of mother liquor
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |